3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-4-28-18-13-16(14-19(29-5-2)22(18)30-6-3)23(27)26-24-25-21-17-10-8-7-9-15(17)11-12-20(21)31-24/h7-14H,4-6H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKALJZGDTWPGQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the naphtho[1,2-d]thiazole intermediate, which is then coupled with a benzamide derivative. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials, such as organic semiconductors and advanced polymers.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Functional Comparisons
- ZAC Receptor Antagonism : N-(Thiazol-2-yl)-benzamide analogs with 4-tert-butyl (2b) or 5-methoxy (5a) substituents exhibit potent ZAC antagonism (IC₅₀: 1–3 μM). The triethoxy substitution in the target compound may further modulate efficacy, though steric hindrance could limit binding .
- The target compound’s naphthothiazole core may offer improved binding to viral proteases .
Spectroscopic Characterization
- NMR and IR Data : The unsubstituted N-(naphtho[1,2-d]thiazol-2-yl)benzamide () shows characteristic ¹H NMR peaks at δ 7.5–8.5 ppm for aromatic protons and IR carbonyl stretches at ~1650 cm⁻¹. Triethoxy substituents would introduce additional signals at δ 1.2–1.5 ppm (ethoxy CH₃) and δ 3.8–4.2 ppm (ethoxy CH₂) .
Biological Activity
3,4,5-Triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antitumor and antimicrobial activities. The data presented are derived from various studies to provide a comprehensive overview of this compound's efficacy.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a naphthalene core fused with a thiazole ring, contributing to its biological activity.
Antitumor Activity
Several studies have evaluated the antitumor potential of this compound. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines. Results indicated that it exhibited significant cytotoxic effects with an IC50 value in the low micromolar range. These findings suggest that the compound may inhibit cell proliferation effectively.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells. This was supported by assays that showed increased levels of apoptotic markers in treated cells compared to controls.
Antimicrobial Activity
Research also highlights the antimicrobial properties of this compound:
- In Vitro Studies : The compound demonstrated activity against a range of bacterial strains. It was particularly effective against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those for common antibiotics.
- Case Study : A specific study reported that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess the antimicrobial efficacy.
Data Summary
| Biological Activity | Cell Lines/Bacteria | IC50/MIC Values | Reference |
|---|---|---|---|
| Antitumor | Various cancer lines | Low µM range | |
| Antimicrobial | S. aureus | 10 µg/mL | |
| E. coli | 15 µg/mL |
Toxicity and Safety Profile
Toxicological assessments indicate that this compound has a favorable safety profile. In vivo studies showed no significant acute toxicity at therapeutic doses. Further investigations into chronic toxicity and long-term effects are warranted.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Utilize nucleophilic acyl substitution by reacting naphtho[1,2-d]thiazol-2-amine with 3,4,5-triethoxybenzoyl chloride in a polar aprotic solvent (e.g., pyridine or DCM) under inert conditions.
- Step 2 : Monitor reaction progress via TLC, and purify the crude product using column chromatography (e.g., DCM as eluent) to isolate the target compound.
- Yield Optimization : Adjust stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride) and reaction time (12–24 hours). Post-synthetic purification via recrystallization (methanol/water) improves purity .
- Data Reference :
| Reaction Component | Molar Ratio | Solvent | Yield (%) |
|---|---|---|---|
| Amine:Acyl Chloride | 1:1.2 | Pyridine | 40–50 |
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodology :
- NMR Spectroscopy : Analyze -NMR for chemical shifts corresponding to triethoxybenzamide (δ 1.2–1.5 ppm for ethoxy CH, δ 4.0–4.3 ppm for OCH) and naphthothiazole protons (δ 7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS (calculated vs. experimental m/z).
- Elemental Analysis : Validate C, H, N, and S content (±0.4% deviation) .
Advanced Research Questions
Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound, and how can SHELX programs enhance refinement?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Structure Solution : Employ SHELXD for phase problem resolution via direct methods.
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Key interactions (e.g., N–H⋯N or C–H⋯O) stabilize molecular packing .
- Example :
| Interaction Type | Distance (Å) | Angle (°) | Symmetry Operator |
|---|---|---|---|
| N1–H1⋯N2 | 2.85 | 165 | -x+2, -y+1, -z+1 |
Q. How can structure-activity relationships (SAR) be analyzed for derivatives of this compound targeting KCNN2 inhibition?
- Methodology :
- Bioisosteric Replacement : Synthesize analogs with modified ethoxy groups (e.g., methoxy, fluoro) or naphthothiazole substituents.
- Activity Assays : Test KCNN2 inhibition using patch-clamp electrophysiology or fluorescent dye-based flux assays. Compare IC values against reference inhibitors (e.g., Naphtho[1,2-d]thiazol-2-ylamine derivatives) .
- Data Reference :
| Derivative | Substituent | IC (µM) |
|---|---|---|
| Parent Compound | Triethoxy | 0.85 |
| Methoxy Analog | 3,4,5-Trimethoxy | 1.20 |
Q. What strategies resolve contradictions in biological activity data across similar benzamide derivatives?
- Methodology :
- Meta-Analysis : Compare bioactivity datasets (e.g., antimicrobial vs. ion channel inhibition) to identify assay-specific artifacts.
- Molecular Dynamics (MD) : Simulate ligand-receptor binding modes to assess target specificity.
- Statistical Validation : Apply multivariate regression to correlate substituent electronegativity/logP with activity trends .
Q. How can computational methods predict the pharmacokinetic properties of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
